N-(butan-2-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
N-(butan-2-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide: is a complex organic compound that features a unique structure combining an oxadiazole ring, a methoxyphenyl group, and a butyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the methoxyphenyl group:
Formation of the phenoxyacetamide linkage: This involves the reaction of the oxadiazole derivative with phenoxyacetic acid or its derivatives.
Introduction of the butyl side chain: The final step involves the alkylation of the amide nitrogen with a butyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the butyl side chain.
Reduction: Reduction reactions can target the oxadiazole ring and the amide linkage.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Products may include alcohols and amines.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or nitro compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving oxidative stress and enzyme activity.
Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties, such as thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the methoxyphenyl group are key functional groups that enable the compound to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methoxy-pyrimidin-4-ol: This compound shares the methoxyphenyl group but differs in the core structure.
Ethyl acetoacetate: This compound has a similar ester linkage but lacks the oxadiazole ring and the methoxyphenyl group.
Uniqueness
N-(butan-2-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is unique due to the combination of its oxadiazole ring, methoxyphenyl group, and butyl side chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-butan-2-yl-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-4-14(2)22-19(25)13-27-18-11-7-16(8-12-18)21-23-20(24-28-21)15-5-9-17(26-3)10-6-15/h5-12,14H,4,13H2,1-3H3,(H,22,25) |
InChI Key |
ZYZLYURDULBXLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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